2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
CAS No.:
Cat. No.: VC15168111
Molecular Formula: C19H13ClF3N5O2
Molecular Weight: 435.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13ClF3N5O2 |
|---|---|
| Molecular Weight | 435.8 g/mol |
| IUPAC Name | 2-[2-(4-chlorophenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C19H13ClF3N5O2/c20-11-7-5-10(6-8-11)16-25-18-26-17(30)14(28(18)27-16)9-15(29)24-13-4-2-1-3-12(13)19(21,22)23/h1-8,14H,9H2,(H,24,29)(H,25,26,27,30) |
| Standard InChI Key | DYZVXPMGCIBNSU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Introduction
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including the formation of the imidazo[1,2-b] triazole core and subsequent attachment of the acetamide and phenyl groups. Characterization methods would include NMR spectroscopy, mass spectrometry, and elemental analysis.
Potential Applications
Compounds with similar structures are often explored for their biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of a trifluoromethyl group can enhance lipophilicity and potentially improve bioavailability.
Research Findings
While specific research findings on this exact compound are not available, similar compounds have shown promise in medicinal chemistry. For instance, imidazo[1,2-b] triazoles have been studied for their potential as therapeutic agents.
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on similar compounds:
| Property | Hypothetical Value |
|---|---|
| Molecular Formula | C20H14ClF3N5O2 |
| Molecular Weight | 450-500 g/mol |
| Solubility | Variable, dependent on solvent |
| Melting Point | Not specified |
| Biological Activity | Potential antimicrobial or anticancer properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume